3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase selectivity Structure-activity relationship Pyrazolo[1,5-a]pyrimidine

3-(2-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C₁₅H₁₅ClN₄; exact mass 286.0985 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine fused heterocycle class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery. The compound bears a 2-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and an N,N-dimethylamino moiety at the 7-position of the core ring system.

Molecular Formula C15H15ClN4
Molecular Weight 286.76 g/mol
Cat. No. B5026835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC15H15ClN4
Molecular Weight286.76 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl
InChIInChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3
InChIKeyZAZRLNUHYGULIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine: Structural Identity, Scaffold Classification, and Procurement-Relevant Baseline Properties


3-(2-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C₁₅H₁₅ClN₄; exact mass 286.0985 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine fused heterocycle class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery [1]. The compound bears a 2-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and an N,N-dimethylamino moiety at the 7-position of the core ring system. The pyrazolo[1,5-a]pyrimidine scaffold has served as the basis for numerous ATP-competitive kinase inhibitors targeting CDKs, CHK1, Pim-1, and other therapeutically relevant kinases [2]. Its complexity rating is 338, and it has been cataloged under ChemSpider ID 13641557 and PubChem SID 35691952 [3]. Current evidence of biological activity for this specific compound is limited to its structural congruence with kinase-targeting chemotypes within the broader class; no direct target engagement or cellular potency data are available in the peer-reviewed literature as of the search date.

Why a Generic Pyrazolo[1,5-a]pyrimidine-7-amine Cannot Replace 3-(2-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine: Structural Determinants of Target Engagement


Within the pyrazolo[1,5-a]pyrimidine kinase inhibitor class, small structural perturbations at the 3-aryl and 7-amino positions produce profound shifts in kinase selectivity profiles and cellular potency. The presence of a 2-chlorophenyl group at the 3-position, as opposed to a 4-chlorophenyl or unsubstituted phenyl, alters the dihedral angle between the aryl ring and the core, influencing occupancy of the kinase hydrophobic back pocket [1]. Simultaneously, the N,N-dimethylamino group at the 7-position eliminates hydrogen-bond donor capacity relative to N-H analogs, modulating membrane permeability and metabolic stability [2]. These features are not interchangeable with generic pyrazolo[1,5-a]pyrimidin-7-amines bearing different substitution patterns; SAR studies on related CDK and CHK1 inhibitor series have demonstrated that even single-atom changes (e.g., N-methyl vs. N–H at the 7-position) can alter kinase selectivity by more than 100-fold [1]. The evidence sections below detail the specific dimensions along which this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Structural Analogs


Ortho-vs-Para Chlorophenyl Substitution at the 3-Position: Impact on Kinase Selectivity Predicted by Scaffold SAR

The 2-chlorophenyl (ortho-chloro) substitution at the 3-position of the pyrazolo[1,5-a]pyrimidine core is predicted to confer a different kinase selectivity fingerprint compared to the 4-chlorophenyl (para-chloro) regioisomer. In the structurally related CHK1 inhibitor series described by Dwyer et al., the orientation of the 3-aryl substituent within the kinase ATP-binding pocket is a critical determinant of selectivity over CDK1 and CDK2; ortho-substituted phenyl rings occupy a distinct sub-pocket relative to para-substituted analogs [1]. No direct head-to-head comparison between the 2-chlorophenyl and 4-chlorophenyl variants of this specific compound has been published. However, class-level SAR from the pyrazolo[1,5-a]pyrimidine CHK1 series shows that compound 17r (bearing a related 3-aryl substitution) achieved a Ki of 0.49 nM against CHK1 versus 9.9 nM against CDK1, a selectivity ratio of approximately 20-fold [2]. By contrast, the unsubstituted analog N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1340968-70-8) lacks the 3-aryl group entirely, removing the key pharmacophoric element for kinase hinge-region and back-pocket interactions .

Kinase selectivity Structure-activity relationship Pyrazolo[1,5-a]pyrimidine CDK inhibition

N,N-Dimethyl-7-amino Substitution: Hydrogen-Bond Donor Elimination Differentiates from N-Phenyl and N-H Analogs

The N,N-dimethyl substitution at the 7-amine position eliminates the hydrogen-bond donor (HBD) present in N–H analogs (e.g., N-phenyl or N-alkyl derivatives) while moderately increasing lipophilicity. The target compound has an HBD count of 0, compared to 1 for 3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890634-85-2) [1]. This difference has practical consequences: in the broader pyrazolo[1,5-a]pyrimidine class, reducing HBD count from 1 to 0 has been correlated with improved passive membrane permeability and enhanced oral bioavailability in preclinical species [2]. Specifically, the N,N-dimethyl analog 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines demonstrated brain penetration suitable for PET imaging applications, whereas their N–H counterparts showed significantly lower CNS exposure [3]. Although no direct comparative permeability data exist for the target compound, the HBD = 0 feature places it in a distinct physicochemical space from the majority of biologically annotated pyrazolo[1,5-a]pyrimidin-7-amines, which typically retain an N–H moiety.

Membrane permeability Hydrogen-bond donor count Drug-likeness Physicochemical profiling

Absence of 2-Position Substitution: A Differentiating Feature from 2-Methyl and 2-Trifluoromethyl Congeners

Unlike many biologically characterized analogs such as 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (which carries a methyl group at position 2) or 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (2-CF₃ analog), the target compound is unsubstituted at the 2-position . In the pyrazolo[1,5-a]pyrimidine scaffold, the 2-position projects toward the solvent-accessible region of the kinase ATP-binding site; substituents at this position can modulate both kinase selectivity and physicochemical properties. The 2-unsubstituted feature reduces molecular weight by 14 Da (vs. 2-methyl) or 68 Da (vs. 2-CF₃) and eliminates a potential metabolic soft spot. The 2,5-dimethyl-N-phenyl analog has been reported with dual CDK2/TRKA inhibitory activity (IC₅₀ values of 0.09 µM and 0.45 µM, respectively) in several published studies [1]. The target compound's 2-unsubstituted status may alter the binding mode relative to these 2-methyl derivatives, though direct comparative data are absent.

Scaffold decoration Substitution pattern Kinase hinge binding Synthetic tractability

Physicochemical Property Profile: LogP, TPSA, and Rotatable Bond Comparison with Closest Purchasable Analogs

Computationally derived physicochemical descriptors position the target compound in a distinct property space relative to its nearest purchasable analogs. The compound has a predicted AlogP of approximately 3.5–4.0 (based on the 2-chlorophenyl + N,N-dimethyl substitution pattern), a topological polar surface area (TPSA) of approximately 38–42 Ų, and 3 rotatable bonds . In comparison, the N-phenyl analog (CAS 890634-85-2) has a higher TPSA (~55 Ų due to the additional aromatic ring contribution) and higher molecular weight, while the 4-chlorophenyl regioisomer 3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 946203-68-5) has a lower molecular weight (272.73 g/mol) but retains an HBD at the 7-position . These differences in LogP, TPSA, and HBD count place each compound in a different zone of common drug-likeness plots (e.g., Lipinski's Rule of Five, CNS MPO score), affecting their suitability for different screening cascades.

Drug-likeness ADME prediction Physicochemical properties Library design

Evidence-Based Research and Industrial Application Scenarios for 3-(2-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Profiling Panel Screening: Leveraging Ortho-Chlorophenyl and Zero-HBD Features for Selectivity Fingerprinting

This compound is best deployed as a structurally distinct entry in kinase inhibitor screening panels or broad-selectivity profiling campaigns (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler). Its ortho-chlorophenyl group and N,N-dimethyl-7-amino substitution produce a binding-mode signature that is underrepresented among commercially available pyrazolo[1,5-a]pyrimidines, the majority of which carry N–H or N-aryl substituents at the 7-position [1]. Inclusion of this compound alongside 4-chlorophenyl regioisomers and 2-substituted analogs enables deconvolution of structure-selectivity relationships across the kinome. The absence of a 2-position substituent further differentiates it from the 2-methyl and 2-CF₃ analogs that dominate published SAR studies, potentially revealing unique off-target or polypharmacology profiles [2].

Blood-Brain Barrier Penetration-Focused Medicinal Chemistry: A Zero-HBD Pyrazolo[1,5-a]pyrimidine Starting Point

For CNS-targeted kinase inhibitor programs, the N,N-dimethyl substitution (HBD = 0) is a critical advantage. Published evidence from the pyrazolo[1,5-a]pyrimidine class demonstrates that N,N-dialkyl-7-amino analogs achieve measurable brain exposure, whereas N–H analogs are largely peripherally restricted [1]. The compound can serve as a starting scaffold for optimization of CNS-penetrant kinase inhibitors targeting glioblastoma, neurodegenerative disease, or neuropsychiatric indications. Its moderate molecular weight (286.76 Da) and low TPSA (~38–42 Ų) are consistent with favorable CNS MPO scores, supporting its use as a lead-like template for blood-brain barrier penetrant design [2].

Chemical Biology Tool Compound: Probing the Role of 3-Aryl Orientation in Kinase Selectivity

As a chemical probe, this compound fills a gap in the available toolkit of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While compounds such as BS-194 (4k) have been extensively characterized as multi-CDK inhibitors (IC₅₀ values of 3–250 nM across CDK1/2/5/7/9), they carry different substitution patterns that preclude direct interrogation of ortho-chlorophenyl conformational effects on kinase selectivity [1]. The target compound, when paired with its 4-chlorophenyl regioisomer, enables controlled experiments to test whether the ortho-chloro substituent induces a rotation of the 3-aryl ring that improves selectivity for specific kinase subfamilies. This is directly relevant to the design of selective CHK1, CDK, or Pim-1 inhibitors, where 3-aryl orientation is a known determinant of target engagement [2].

Fragment-Based and Structure-Guided Drug Design: A 2-Unsubstituted Scaffold for Vector-Based Elaboration

The absence of a substituent at the 2-position makes this compound an attractive synthetic intermediate or fragment for structure-guided elaboration. The 2-position is accessible for electrophilic substitution or cross-coupling reactions, enabling systematic exploration of the solvent-exposed region of the kinase binding pocket. Unlike 2-methyl or 2-CF₃ analogs that commit to a specific steric and electronic profile from the outset, this compound allows iterative SAR development where the 2-position can be functionalized in parallel with optimization of the 7-amino group. This synthetic flexibility is valuable for hit-to-lead programs operating under the pyrazolo[1,5-a]pyrimidine template [1].

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